molecular formula C15H20N2O2 B2959697 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide CAS No. 941870-68-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

Cat. No. B2959697
CAS RN: 941870-68-4
M. Wt: 260.337
InChI Key: BGFGUEHATOSMMD-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the synthesis of various organic compounds.

Scientific Research Applications

Cancer Treatment Applications

Quinoline derivatives have been extensively studied for their anticancer properties. For example, selective histone deacetylase 6 (HDAC6) inhibitors, using the quinazoline as the cap, have shown potent anticancer activity. These compounds, including one with significant selectivity and efficacy against several cancer cell lines, have demonstrated promising oral anticancer potential, warranting further investigation (Yang et al., 2016). Quinoline itself, as a scaffold, has been explored for synthesizing molecules with anti-malarial and anti-microbial activities, with some showing effective anticancer activity due to their ability to inhibit crucial biological targets like tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

Biochemical Sensor Development

Quinoline derivatives have been utilized to develop chemosensors, such as a turn-on fluorescent chemosensor for Zn2+ detection in aqueous media. This application is particularly important for environmental monitoring and biological studies, where specific ion detection is crucial (Kim et al., 2016).

Antimicrobial Activity

Quinoline-based compounds have shown a broad spectrum of biological activities, including antibacterial and antifungal properties. A novel series of compounds attached to pyridinecarboxamide showed significant inhibition against various bacterial and fungal strains, highlighting the potential of quinoline derivatives in developing new antimicrobials (Nabila et al., 2017).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-5-15(19)16-13-7-8-14-12(10-13)6-4-9-17(14)11(2)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGUEHATOSMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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